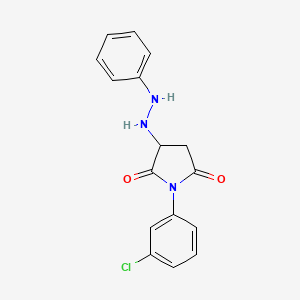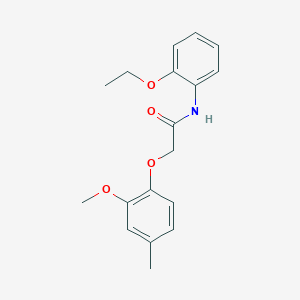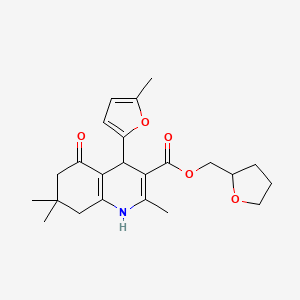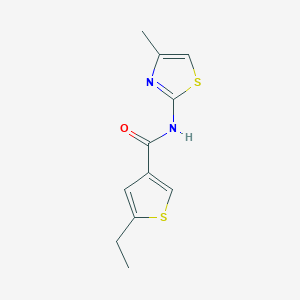
1-(3-chlorophenyl)-3-(2-phenylhydrazino)-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chlorophenyl)-3-(2-phenylhydrazino)-2,5-pyrrolidinedione, also known as CPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPP is a heterocyclic compound that contains a pyrrolidine ring and a phenylhydrazine moiety, which gives it unique properties that make it suitable for various applications.
Mécanisme D'action
The mechanism of action of 1-(3-chlorophenyl)-3-(2-phenylhydrazino)-2,5-pyrrolidinedione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 1-(3-chlorophenyl)-3-(2-phenylhydrazino)-2,5-pyrrolidinedione has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Additionally, 1-(3-chlorophenyl)-3-(2-phenylhydrazino)-2,5-pyrrolidinedione has been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer progression.
Biochemical and Physiological Effects:
1-(3-chlorophenyl)-3-(2-phenylhydrazino)-2,5-pyrrolidinedione has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. 1-(3-chlorophenyl)-3-(2-phenylhydrazino)-2,5-pyrrolidinedione has also been shown to have antioxidant properties and can scavenge free radicals, which are known to cause cellular damage and contribute to various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-chlorophenyl)-3-(2-phenylhydrazino)-2,5-pyrrolidinedione has several advantages for laboratory experiments, including its high purity and stability. 1-(3-chlorophenyl)-3-(2-phenylhydrazino)-2,5-pyrrolidinedione is also relatively easy to synthesize, and its properties can be easily modified to suit specific applications. However, 1-(3-chlorophenyl)-3-(2-phenylhydrazino)-2,5-pyrrolidinedione has some limitations, including its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 1-(3-chlorophenyl)-3-(2-phenylhydrazino)-2,5-pyrrolidinedione, including its use as a potential therapeutic agent for various diseases. 1-(3-chlorophenyl)-3-(2-phenylhydrazino)-2,5-pyrrolidinedione has shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in clinical trials. Additionally, the development of new synthesis methods and modifications of 1-(3-chlorophenyl)-3-(2-phenylhydrazino)-2,5-pyrrolidinedione could lead to the discovery of new applications and potential therapeutic agents.
Méthodes De Synthèse
1-(3-chlorophenyl)-3-(2-phenylhydrazino)-2,5-pyrrolidinedione can be synthesized using several methods, including the reaction between 3-chlorophenylhydrazine and succinimide in the presence of a base. Another method involves the reaction of 3-chlorophenylhydrazine with maleimide, followed by the addition of benzaldehyde. The synthesis of 1-(3-chlorophenyl)-3-(2-phenylhydrazino)-2,5-pyrrolidinedione requires careful attention to the reaction conditions to obtain high yields and purity.
Applications De Recherche Scientifique
1-(3-chlorophenyl)-3-(2-phenylhydrazino)-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic applications, including its use as an anticancer agent, anti-inflammatory agent, and antimicrobial agent. 1-(3-chlorophenyl)-3-(2-phenylhydrazino)-2,5-pyrrolidinedione has been shown to inhibit the growth of cancer cells and induce apoptosis through various mechanisms. 1-(3-chlorophenyl)-3-(2-phenylhydrazino)-2,5-pyrrolidinedione has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 1-(3-chlorophenyl)-3-(2-phenylhydrazino)-2,5-pyrrolidinedione has shown promising antimicrobial activity against various bacterial strains, including drug-resistant strains.
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-3-(2-phenylhydrazinyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2/c17-11-5-4-8-13(9-11)20-15(21)10-14(16(20)22)19-18-12-6-2-1-3-7-12/h1-9,14,18-19H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQDVZDWHSUEXNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC(=CC=C2)Cl)NNC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-indole-2,3-dione](/img/structure/B5087540.png)
![ethyl 1-(2-pyridinylcarbonyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5087548.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-2-(2-furyl)-N-methyl-2-oxoacetamide](/img/structure/B5087553.png)
![N-ethyl-N-(4-pyridinylmethyl)-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5087560.png)


![butyl ({[(4-chlorophenyl)amino]carbonyl}oxy)propylcarbamate](/img/structure/B5087591.png)
![ethyl 4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)-1-piperidinecarboxylate](/img/structure/B5087609.png)
![3-(3,4-difluorophenyl)-5-[3-(2-fluorophenyl)propanoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5087614.png)
![3-{[1-(2-adamantyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B5087626.png)
![1-{4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanoyl}-4-(2-thienylmethyl)-1,4-diazepane](/img/structure/B5087636.png)


![5-{3,5-dichloro-2-[3-(4-ethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5087653.png)